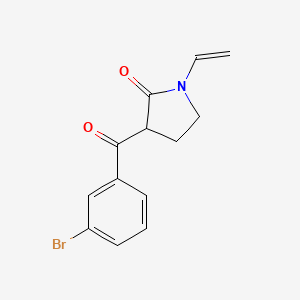

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one

描述

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-bromobenzoyl group at the 3-position and a vinyl group at the 1-position. This structure combines electron-withdrawing (bromobenzoyl) and electron-donating (vinyl) moieties, making it a versatile intermediate in organic synthesis. It is synthesized via reactions involving 1-vinylpyrrolidin-2-one and bromobenzoyl derivatives under catalytic conditions, as exemplified by ceric ammonium nitrate (CAN)-mediated condensations with aromatic amines and chromones . The compound’s utility spans pharmaceutical and materials science, serving as a precursor for cannabinoid mimetics, antibacterial agents, and luminescent materials .

属性

IUPAC Name |

3-(3-bromobenzoyl)-1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-2-15-7-6-11(13(15)17)12(16)9-4-3-5-10(14)8-9/h2-5,8,11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBNUEZVCWQALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(C1=O)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one typically involves the reaction of 3-bromobenzoyl chloride with 1-vinylpyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

One significant application of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one is in the treatment of diabetes, particularly type II diabetes. The compound has been identified as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to improved glycemic control in diabetic patients. A patent describes the use of this compound for treating diabetes and related metabolic disorders, including hyperglycemia and obesity .

1.2 Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .

1.3 Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Its structural characteristics allow it to interact with biological targets involved in cancer proliferation and metastasis, although more research is required to fully elucidate its mechanisms of action .

Polymer Science Applications

2.1 Synthesis of Functional Polymers

This compound serves as a monomer in the synthesis of functional polymers, particularly poly(N-vinylpyrrolidone)-based materials. These polymers have been explored for drug delivery applications due to their biocompatibility and ability to encapsulate therapeutic agents effectively . The amphiphilic nature of these polymers allows them to form micelles, which can improve the solubility and bioavailability of poorly soluble drugs.

2.2 Drug Delivery Systems

The development of polymeric micelles using this compound has shown promise in targeted drug delivery systems. For instance, studies have demonstrated that micelles formed from this compound can encapsulate drugs like Nile red and release them in a controlled manner, depending on the pH environment . This property is particularly advantageous for cancer therapy, where localized drug delivery can enhance therapeutic efficacy while minimizing side effects.

Case Study 1: DPP-IV Inhibition

A study published in a patent document details experiments demonstrating the effectiveness of various derivatives of this compound as DPP-IV inhibitors. The results indicated significant reductions in blood glucose levels in diabetic animal models, suggesting potential for clinical application .

Case Study 2: Polymer Micelles for Drug Delivery

In a research study focusing on polymeric micelles, researchers synthesized amphiphilic polymers incorporating this compound and evaluated their drug encapsulation efficiency and release profiles. The results showed that these micelles could effectively deliver therapeutic agents while maintaining low cytotoxicity to healthy cells .

作用机制

The mechanism of action of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .

相似化合物的比较

3-(4-Bromobenzoyl)-1-methylpyrrolidin-2-one

- Structure : Differs in the bromine position (para vs. meta) and the 1-methyl substituent instead of vinyl.

- Properties: Reported as a drug intermediate (CAS 1088410-99-4) with 95% purity, available in milligram-to-gram scales.

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

- Structure : Contains a 4-methylphenyl group instead of benzoyl.

(RS)-3-Bromo-1-(3-methoxy-benzyl)-pyrrolidin-2-one

- Structure : Replaces the vinyl group with a 3-methoxy-benzyl moiety.

- Synthesis : Prepared via multistep routes involving bromination and benzylation, yielding a molecular weight of 284.153 g/mol .

Bromobenzoyl-Containing Heterocycles

3-(3-Bromobenzoyl)-2-methyl-1H-indole (2h)

- Structure : Indole core with 3-bromobenzoyl and 2-methyl substituents.

- Physical Properties: Pink solid (94% yield, m.p. 243–244°C), characterized by NMR and HRMS.

3-[(3-Bromobenzoyl)oxy]propyl 3,5,6-trimethylpyrazine-2-carboxylate (8g)

- Structure : Combines 3-bromobenzoyloxy and pyrazine carboxylate groups.

- Activity: Part of ligustrazine derivatives tested as multi-target inhibitors, with moderate yields (42–51%) and confirmed by NMR/HRMS.

Acylation Efficiency

- 3-Bromobenzoyl Chloride vs. Benzoyl Chloride: 3-Bromobenzoyl chloride’s higher melting point (−0°C) facilitates solid-state reactions, ensuring exclusive α-anomer formation in sugar acylations, unlike benzoyl chloride, which may yield mixed products .

- Yield Trends : Derivatives like 3-(3-bromobenzoyl)indole (94% yield) outperform iodo analogs (e.g., 3-(3-iodobenzoyl)indole, 36% yield), highlighting bromine’s optimal balance of reactivity and steric effects .

Antimicrobial Efficacy

- Methyl β-D-Galactopyranoside Derivatives: 3-Bromobenzoylated sugars exhibit ascending antifungal/antibacterial activities (MIC: 780% inhibition) due to enhanced electrophilicity from bromine, improving target binding .

- Ligustrazine Derivatives : Compound 8g (3-bromobenzoyl-substituted) shows moderate inhibition, outperforming chloro analogs but underperforming fluorinated derivatives, suggesting halogen electronegativity modulates activity .

Physicochemical and Electronic Properties

Luminescence

- 3-DPPI (3-Bromobenzoyl-Derived): Exhibits strong blue emission (365 nm UV excitation), attributed to the bromine-induced heavy atom effect, enhancing spin-orbit coupling. Comparable 2-DPPI (non-brominated) shows weaker luminescence, underscoring bromine’s role in photophysical tuning .

Thermodynamic Stability

- DFT Studies: Bromobenzoyl groups increase molecular polarizability and dipole moments compared to non-halogenated analogs, stabilizing interactions in biological targets .

Data Tables

Table 1: Physical Properties of Selected Bromobenzoyl Derivatives

生物活性

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 878209-06-4

- Molecular Formula : C12H10BrNO

- Molecular Weight : 273.12 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Non-small cell lung cancer (A549), breast cancer (MCF7), and leukemia cells.

- Mechanism : The cytotoxicity is believed to arise from the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial effects:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited significant inhibitory activity, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : High gastrointestinal absorption.

- Distribution : Capable of crossing the blood-brain barrier due to its lipophilic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。